5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid
Description
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid (CAS: 292068-77-0) is a benzo[b]thiophene derivative characterized by a fused benzene-thiophene core. Its molecular formula is C₁₄H₁₅NO₄S, with a molecular weight of 293.34 g/mol . The compound features a tert-butoxycarbonyl (BOC)-protected amino group at position 5 and a carboxylic acid moiety at position 2 (Figure 1). This structure confers unique physicochemical properties, including increased lipophilicity due to the aromatic fused ring system and the bulky BOC group.
Key identifiers:
- CAS No.: 292068-77-0
- Molecular Weight: 293.34
- Storage: Not specified in available data.
- Hazard Profile: No GHS pictogram or hazard statements reported .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-9-4-5-10-8(6-9)7-11(20-10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLFQKVJBXZJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951801 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292068-77-0 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with tert-butoxycarbonyl (Boc) protected amines. One common method includes the use of dioxane as a solvent and triethylamine as a base . The reaction conditions often require stirring at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with alkyl, cycloalkyl, aryl, and heterocyclic amines.
Condensation Reactions: It can participate in condensation reactions with sulfur and carbonyl compounds.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Dioxane: Commonly used as a solvent.
Sulfur and α-methylene carbonyl compounds: Used in condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. In pharmaceutical applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogues: Thiophene vs. Benzo[b]thiophene Derivatives
The benzo[b]thiophene core differentiates this compound from simpler thiophene derivatives. For example, 5-(N-tert-butoxycarbonyl)aminothiophene-2-carboxylic acid (CAS: 1094071-11-0) lacks the fused benzene ring, resulting in a lower molecular weight (243.28 g/mol) and reduced lipophilicity (Table 1) .
Table 1: Structural and Physicochemical Comparison
Substituent Effects: BOC-Amino and Carboxylic Acid Groups
The tert-butoxycarbonyl (BOC) group serves as a protective moiety for the amine, enhancing metabolic stability and modulating solubility. In antiproliferative studies, thiophene derivatives with calculated logP (clogP) values showed stronger correlations with activity than furan analogs, suggesting lipophilicity is critical .
In contrast, methyl 5-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS: 666853-39-0) features a methyl ester instead of a carboxylic acid. Esters are typically prodrugs, hydrolyzed in vivo to the active acid form. The carboxylic acid in the target compound may enable direct hydrogen bonding with biological targets, enhancing potency .
Electronic and Acidity Differences
This could enhance ionic interactions in biological systems.
Biological Activity
5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid (CAS No. 292068-77-0) is a synthetic compound derived from benzo[b]thiophene, characterized by its unique structural features that include a tert-butoxycarbonyl (Boc) group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
- Molecular Formula : C14H15NO4S
- Molecular Weight : 293.34 g/mol
- Density : 1.367 g/cm³
- Boiling Point : 440.5ºC at 760 mmHg
Synthesis
The synthesis of this compound typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with Boc-protected amines, often utilizing dioxane as a solvent and triethylamine as a base. This method allows for the efficient formation of the desired compound with high yields and purity.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures to this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of benzo[b]thiophene have demonstrated significant inhibitory effects on PIM kinases, which are implicated in tumorigenesis. In vitro assays revealed that certain derivatives exhibited nanomolar activity against these kinases, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it may possess efficacy against various bacterial strains, including Staphylococcus aureus. In one study, derivatives were tested for cytotoxicity against human cells, revealing no significant toxicity at concentrations well above the minimum inhibitory concentration (MIC), indicating a favorable therapeutic window .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer progression.
- Cellular Interaction : It is hypothesized that the compound interacts with cellular receptors or proteins that play critical roles in cell signaling and proliferation.
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other thiophene derivatives known for their biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
